molecular formula C16H14N2 B7794968 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline CAS No. 18515-68-9

7,8,9,10-tetrahydrodibenzo[c,h]cinnoline

Cat. No.: B7794968
CAS No.: 18515-68-9
M. Wt: 234.29 g/mol
InChI Key: PQNSIVGDFCPBGF-UHFFFAOYSA-N
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Description

7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is a heterocyclic compound with the molecular formula C16H14N2. It belongs to the class of cinnoline derivatives, which are known for their diverse biological activities and applications in medicinal chemistry . This compound features a fused bicyclic structure, making it a valuable scaffold for the development of pharmacologically active agents.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline typically involves the cyclization of appropriate precursors. One common method includes the cyclization of arenediazonium salts, arylhydrazones, or arylhydrazines under reductive conditions . The reaction conditions often involve the use of Brønsted acids like TsOH·H2O in solvents such as DMSO at elevated temperatures (e.g., 110°C) .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, and employing continuous flow reactors for better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions: 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline derivatives.

    Reduction: Reduction reactions can yield tetrahydro derivatives with different substitution patterns.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the cinnoline ring.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nucleophiles like sodium methoxide (NaOMe).

Major Products: The major products formed from these reactions include substituted cinnoline derivatives, which can exhibit enhanced biological activities .

Scientific Research Applications

Comparison with Similar Compounds

    Cinnoline: A parent compound with a similar bicyclic structure but without the tetrahydro modification.

    Quinoline: An isosteric relative with a nitrogen atom in a different position.

    Isoquinoline: Another isomeric compound with a different arrangement of nitrogen atoms.

Uniqueness: 7,8,9,10-tetrahydrodibenzo[c,h]cinnoline is unique due to its fused tetrahydronaphthalene ring, which imparts distinct physicochemical properties and biological activities compared to its analogs .

Properties

IUPAC Name

7,8,9,10-tetrahydronaphtho[1,2-c]cinnoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14N2/c1-2-6-12-11(5-1)9-10-14-13-7-3-4-8-15(13)17-18-16(12)14/h1-2,5-6,9-10H,3-4,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNSIVGDFCPBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C3C(=C2C1)C=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701275091
Record name 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

234.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18515-68-9
Record name 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18515-68-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701275091
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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